molecular formula C2H5NO B092144 Acetaldoxime CAS No. 107-29-9

Acetaldoxime

Cat. No.: B092144
CAS No.: 107-29-9
M. Wt: 59.07 g/mol
InChI Key: FZENGILVLUJGJX-IHWYPQMZSA-N
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Description

Acetaldoxime is a chemical compound with the formula C₂H₅NO. It is one of the simplest oxime-containing compounds and is widely used in chemical synthesis. This compound typically appears as a colorless liquid or a white solid and has a pungent odor. It is highly flammable and can act as both an acid and a base due to its acidic proton on the hydroxyl group and the basic nitrogen atom .

Mechanism of Action

Target of Action

Acetaldoxime is a simple oxime-containing compound that primarily targets chemical synthesis processes . It is used as an important intermediate in various industrial processes .

Mode of Action

The mode of action of this compound involves the ammoximation of acetaldehyde to its oxime . In this process, ammonia (NH3) is first oxidized to hydroxylamine (NH2OH) by the TS-1/H2O2 system . Then, this compound (CH3CH=NOH) forms after NH2OH reacts with acetaldehyde (CH3CHO) .

Biochemical Pathways

The biochemical pathway of this compound involves the conversion of acetaldehyde to its oxime. This process is part of the ammoximation reaction, which is a key step in the synthesis of this compound . The intermediate of this reaction is NH2OH instead of CH3CH=NH .

Pharmacokinetics

It is a clear, colorless to yellow liquid with a density of 0.97 g/cm³ . It is soluble in water (299 g/L) and ethanol , suggesting it could have good bioavailability.

Result of Action

The result of this compound’s action is the formation of this compound from acetaldehyde. This reaction is important in various chemical synthesis processes, where this compound serves as an intermediate . It is especially notable for its commercial application as an intermediate in the production of pesticides and cyanogenic glucosides .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For example, the ammoximation of acetaldehyde to its oxime is affected by the temperature, the ratio of H2O2/acetaldehyde, and NH3/acetaldehyde . The reaction requires an alkaline environment provided by ammonia . The catalyst used in the reaction can be regenerated by calcination when the temperature exceeds a certain minimum value .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldoxime can be prepared by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base. The use of calcium oxide as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions also gives quantitative yields . Another method involves the ammoximation of acetaldehyde using titanium silicalite-1 as a catalyst and hydrogen peroxide as an oxidant .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of acetaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate. This method is efficient and yields high purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its simple structure and versatility in chemical reactions. It can act as both an acid and a base, making it a valuable intermediate in various synthetic pathways. Its ability to undergo a wide range of reactions, including oxidation, reduction, and substitution, further highlights its importance in chemical synthesis .

Properties

CAS No.

107-29-9

Molecular Formula

C2H5NO

Molecular Weight

59.07 g/mol

IUPAC Name

(NZ)-N-ethylidenehydroxylamine

InChI

InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2-

InChI Key

FZENGILVLUJGJX-IHWYPQMZSA-N

SMILES

CC=NO

Isomeric SMILES

C/C=N\O

Canonical SMILES

CC=NO

boiling_point

115 °C

Color/Form

Needles
Two crystalline modifications, alpha-form and beta-form

density

0.9656 at 20 °C/4 °C

flash_point

Flash point < 22 °C

melting_point

45 °C
Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form

Key on ui other cas no.

107-29-9

physical_description

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C.
Two crystalline modifications, alpha and beta;  [Merck Index] Colorless liquid with a pungent odor;  Two crystalline modifications with mp = 12 and 46.5 deg C;  [CAMEO] Liquid;  [IUCLID]

Pictograms

Flammable; Irritant

solubility

Very soluble in water
Very soluble in alcohol, ether
Miscible with ethanol, ethe

Synonyms

acetaldehyde oxime
acetaldoxime
aldoxime

vapor_pressure

7.71 [mmHg]
9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/;  5.0 mm Hg at 25 °C /Extrapolated to solid/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Acetaldoxime?

A1: this compound has the molecular formula C2H5NO and a molecular weight of 59.07 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Extensive spectroscopic data, including microwave spectra, infrared (FTIR), and UV-Vis spectra, have been reported for both cis and trans isomers of this compound. These studies provide insights into its structural properties, vibrational modes, and electronic transitions. [, , ]

Q3: Are there different isomeric forms of this compound?

A3: Yes, this compound exists as two geometrical isomers: cis-Acetaldoxime and trans-Acetaldoxime. These isomers differ in the spatial arrangement of the methyl group relative to the hydroxyl group across the carbon-nitrogen double bond. [, ]

Q4: What are the catalytic applications of this compound?

A4: this compound has shown promising applications in selective hydration reactions. It can act as a catalyst, alongside transition metal salts like nickel, zinc, cobalt, and manganese salts, to facilitate the conversion of nitriles to amides in aqueous solutions. [, ]

Q5: How does the structure of the nitrile influence its reactivity in this compound-catalyzed hydration?

A5: Nitriles with electron-withdrawing groups exhibit higher reactivity in this compound-catalyzed hydration. Additionally, heterocyclic nitriles with a heteroatom lone pair adjacent to the nitrile group show enhanced reactivity. []

Q6: Can this compound be used in environmentally friendly chemical processes?

A6: Yes, this compound's ability to catalyze nitrile hydration in water, using readily available and relatively benign transition metal salts, presents a greener alternative to traditional methods that often rely on harsh conditions or toxic reagents. [, ]

Q7: What is the role of this compound in plant biology?

A7: this compound, specifically Indole-3-acetaldoxime (IAOx), is a crucial intermediate in the biosynthesis of the plant hormone Indole-3-acetic acid (IAA), also known as auxin. [, , , , , , ]

Q8: How is IAOx synthesized in plants?

A8: In Arabidopsis, the primary route for IAOx synthesis involves the enzymes CYP79B2 and CYP79B3, which convert tryptophan to IAOx. [, , , , ]

Q9: Does the IAOx pathway for IAA biosynthesis occur in all plants?

A9: While prevalent in Arabidopsis and other crucifers, the IAOx pathway might not be universal. Studies suggest that rice, maize, and tobacco, lacking apparent CYP79B orthologues, might not utilize this pathway. []

Q10: Does IAOx have other roles in plants besides IAA biosynthesis?

A10: Yes, IAOx serves as a precursor for other important compounds in plants, including indole glucosinolates, which contribute to plant defense mechanisms, and camalexin, a phytoalexin with antifungal properties. [, , , ]

Q11: How do alterations in IAOx levels impact plant development?

A11: Disruptions in IAOx metabolism can significantly affect plant growth and development. For instance, mutations in genes involved in IAOx metabolism, such as SUR1 and CYP83B1, lead to an overproduction of auxin, resulting in characteristic developmental abnormalities like excessive root growth. [, ]

Q12: What is the significance of IAOx as a metabolic branch point?

A12: IAOx represents a key branching point in plant metabolism. Its metabolic fate is directed towards either the synthesis of IAA, indole glucosinolates, or camalexin, highlighting the intricate interplay between primary and secondary metabolic pathways. [, , ]

Q13: How does the plant regulate IAOx flux between different pathways?

A13: The regulation of IAOx flux is complex and not fully understood. Studies suggest that microRNAs, such as miR10515, might play a role in modulating IAOx levels and directing its flow towards IAA biosynthesis by suppressing genes involved in indole glucosinolate synthesis, like SUR1. []

Q14: How does this compound react with nitric acid?

A14: this compound undergoes oxidation in the presence of nitric acid, leading to the formation of nitrous acid (HNO2). This reaction is influenced by factors such as nitric acid concentration and temperature. []

Q15: Can this compound be used in nuclear fuel reprocessing?

A15: Research suggests this compound's potential as a salt-free reductant in nuclear fuel reprocessing. It can reduce neptunium (Np(VI)) and plutonium (Pu(IV)) ions at practical rates, making it a candidate for separating these elements from spent nuclear fuel. [, ]

Q16: What is the mechanism of Pu(IV) reduction by this compound?

A16: Computational studies suggest that the reduction of two Pu(IV) ions by one this compound molecule occurs in a stepwise manner. The first reduction involves hydrogen atom transfer, while the second, rate-determining step, proceeds via hydroxyl ligand transfer. []

Q17: How has computational chemistry been used to study this compound?

A17: Computational methods, like density functional theory (DFT) and ab initio calculations, have been employed to investigate various aspects of this compound, including its molecular structure, vibrational frequencies, electronic properties, and reaction mechanisms. [, ]

Q18: Have there been any structure-activity relationship (SAR) studies conducted on this compound?

A18: While limited information is available specifically on this compound, studies on related oxime compounds, such as those inhibiting alcohol dehydrogenase, suggest that structural modifications, particularly around the aldehyde moiety, can significantly influence their binding affinities and inhibitory potencies. []

Q19: What analytical methods are used to study this compound?

A19: Various analytical techniques are employed to characterize and quantify this compound. These include spectroscopic methods like FTIR and NMR, chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , , , ]

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